molecular formula C9H11NO B8730294 1H-Indol-4-ol, 2,3-dihydro-1-methyl-

1H-Indol-4-ol, 2,3-dihydro-1-methyl-

Cat. No.: B8730294
M. Wt: 149.19 g/mol
InChI Key: UEDYXDPYXSUIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-4-ol (CAS 2380-94-1) is a hydroxylated indole derivative with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol. Its structure features a hydroxyl group (-OH) at the 4-position of the indole ring (SMILES: Oc1cccc2[nH]ccc12) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antihypertensive drugs and bioactive molecules. Its accurate mass is 133.0528, and its IUPAC name is 1H-indol-4-ol .

The compound’s reactivity at the hydroxyl and nitrogen positions makes it a versatile scaffold for functionalization. For example, it participates in hydrogen bonding interactions with proteins, as demonstrated in ligand-binding studies involving the Maruca vitrata odorant binding protein (MvitOBP3) .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-methyl-2,3-dihydroindol-4-ol

InChI

InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,11H,5-6H2,1H3

InChI Key

UEDYXDPYXSUIGM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: Psilocin and its analogs (e.g., 4-OH-DiPT) feature a dimethylaminoethyl or diisopropylaminoethyl group at the C3 position, which enhances their serotonin receptor affinity . 4-Acetoxy MiPT introduces an acetylated hydroxyl group at C4, altering metabolic stability and bioavailability compared to the parent 1H-Indol-4-ol .

Biological Activity :

  • 1H-Indol-4-ol itself lacks psychoactivity but participates in protein-ligand interactions via hydrogen bonding (e.g., Gln119, Asp150, and His153 residues in MvitOBP3) .
  • Psilocin and its derivatives exhibit potent psychedelic effects due to their structural mimicry of serotonin .

Synthetic Utility :

  • The hydroxyl group at C4 in 1H-Indol-4-ol enables further functionalization, such as triazole coupling (e.g., in ischemia-targeting antioxidants) .
  • 7-Methyl-1H-indol-4-ol shows reduced polarity compared to the parent compound, impacting solubility and reactivity in synthetic workflows .

Analytical and Industrial Relevance

  • SRB Assay Compatibility : Indole derivatives are compatible with sulforhodamine B (SRB) cytotoxicity assays, enabling high-throughput drug screening .
  • Safety and Handling: Compounds like 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol acetate require strict safety protocols due to their bioactive nature .

Notes

  • However, analogs like 1-cyclohexyl-1,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl-4H-indol-4-one highlight the impact of saturation and alkylation on indole properties .
  • Synthetic Pathways : Evidence emphasizes copper-catalyzed reactions and click chemistry for indole functionalization, which could be applied to synthesize the target compound .

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